molecular formula C14H9FN2O2S B2770032 phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate CAS No. 874594-84-0

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2770032
CAS No.: 874594-84-0
M. Wt: 288.3
InChI Key: QHSNKKPRRSEVEG-UHFFFAOYSA-N
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Description

Phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a carbamate derivative of the 6-fluoro-1,3-benzothiazole scaffold. Benzothiazoles are bicyclic heterocyclic compounds with a sulfur and nitrogen atom in the aromatic ring, known for their broad pharmacological and agrochemical applications . The 6-fluoro substitution on the benzothiazole ring enhances electronic and steric properties, influencing biological activity, such as enzyme inhibition or antimicrobial effects . Carbamate derivatives, in particular, are notable for their ability to act as covalent inhibitors or substrates for hydrolytic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Properties

IUPAC Name

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-9-6-7-11-12(8-9)20-13(16-11)17-14(18)19-10-4-2-1-3-5-10/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSNKKPRRSEVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331441
Record name phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874594-84-0
Record name phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in various substituted benzothiazole derivatives .

Scientific Research Applications

Biological Activities

Phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Several studies have indicated that benzothiazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds derived from benzothiazoles have shown effectiveness against various cancer cell lines, including human cervical cancer cells and other malignancies . The structural modifications on the benzothiazole core can enhance their activity against specific cancer types.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that similar benzothiazole derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Benzothiazole derivatives have been reported to possess anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit inflammatory pathways, thus providing a basis for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that:

  • Substituent Effects : The presence of specific substituents on the benzothiazole ring significantly influences biological activity. For example, the introduction of halogen groups can enhance enzyme inhibition potency against targets such as soluble epoxide hydrolase and fatty acid amide hydrolase, which are implicated in pain and inflammation management .
  • Dual Inhibition Potential : Recent studies have focused on compounds that can simultaneously inhibit multiple targets (e.g., soluble epoxide hydrolase and fatty acid amide hydrolase). This dual inhibition strategy could lead to more effective pain relief with fewer side effects compared to traditional analgesics .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Amnerkar et al. (2015)Anthelmintic ActivityDemonstrated effective activity against various parasites using benzothiazole derivatives .
Uremic et al. (2017)Anticancer ActivityShowed significant anticancer effects against human cervical cancer cell lines with modified benzothiazole compounds .
Sadhasivam et al. (2015)Anti-inflammatory ActivityIdentified compounds with optimal anti-inflammatory effects based on structural modifications of benzothiazoles .

Mechanism of Action

The mechanism of action of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate, highlighting differences in substituents, biological activities, and applications:

Compound Name Substituents Biological Activity IC₅₀/Application Key References
This compound Phenyl carbamate Likely cholinesterase inhibition (inferred from analogs) Data not explicitly reported
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate Ethyl carbamate Discontinued (likely due to stability/activity issues) Lab use only
Benthiavalicarb-isopropyl (Isopropyl [(S)-1-{[(R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamate) Branched alkyl carbamate Fungicidal activity (EU-approved pesticide) Agricultural use
1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione (3e) Imidazolidine-trione linked to benzothiazole AChE inhibition IC₅₀ = 13.8 μmol/L (AChE)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide Acetamide substituent Structural analog; activity not explicitly reported LogP = 3.73 (predictive of membrane permeability)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl substitution Anticancer/antimicrobial (inferred from similar benzothiazole derivatives) Data not explicitly reported

Key Findings:

Carbamate vs. In contrast, acetamide derivatives (e.g., N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide) lack this reactivity but show favorable logP values for membrane penetration . Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate was discontinued, suggesting that larger substituents (e.g., isopropyl in benthiavalicarb) may enhance stability or target specificity .

Substituent Effects: Fluoro vs. In contrast, trifluoromethyl-substituted analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) may improve lipophilicity and metabolic stability . Para-Substituted Phenyl Groups: Compounds with para-substituted phenyl rings (e.g., 3e) show superior AChE/BChE inhibition, attributed to electronic effects rather than lipophilicity .

Biological Activity Trends: Cholinesterase Inhibition: Imidazolidine-trione derivatives (e.g., 3e) demonstrate potent AChE inhibition (IC₅₀ = 13.8 μmol/L), outperforming rivastigmine, a standard drug .

Biological Activity

Phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in pharmaceuticals.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-fluoro-1,3-benzothiazole with phenyl isocyanate. The resulting compound features a benzothiazole moiety that is known for its biological activity, particularly in enzyme inhibition and anticancer properties.

2.1 Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Research indicates that this compound exhibits significant inhibition of AChE and BChE, which are crucial in the breakdown of neurotransmitters. The IC50 values suggest that it may be more effective than some standard drugs like rivastigmine .

2.2 Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound:

  • Cell Line Studies : In vitro assays have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines, including those from breast and colon cancers. For instance, compounds with similar structures demonstrated significant cytotoxicity against SK-Hep-1 (liver) and MDA-MB-231 (breast) cell lines .

2.3 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism of Action : It is believed to exert its effects by binding to specific enzymes involved in microbial metabolism, thereby disrupting normal cellular functions. This property makes it a candidate for further development as an antimicrobial agent.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Substituent Effect on Activity
Fluorine at position 6Enhances enzyme inhibition potency
Aromatic ringsModulate lipophilicity and biological activity
Alkyl substitutionsInfluence solubility and bioavailability

The presence of fluorine in the structure has been shown to enhance the binding affinity to target enzymes, which is critical for its biological activity .

4.1 Pain Management

A study conducted on dual sEH/FAAH inhibitors demonstrated that compounds similar to this compound can alleviate pain without causing the typical side effects associated with opioids. This suggests potential applications in pain management therapies .

4.2 Antitubercular Activity

Another research effort focused on benzothiazole derivatives revealed promising antitubercular activity. Compounds were tested against Mycobacterium tuberculosis, showing significant inhibition compared to standard treatments like isoniazid .

5. Conclusion

This compound represents a versatile compound with multiple biological activities ranging from enzyme inhibition to anticancer and antimicrobial properties. Ongoing research into its structure-activity relationship will likely enhance its therapeutic potential and facilitate the development of new pharmacological agents.

This compound's promising profile warrants further investigation to fully elucidate its mechanisms and optimize its applications in medicine.

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